molecular formula C12H15ClN2 B13267967 6-Chloro-N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine

6-Chloro-N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine

Cat. No.: B13267967
M. Wt: 222.71 g/mol
InChI Key: VPBCXBVGCZEDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine is a chemical compound with the molecular formula C12H15ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with cyclohex-3-en-1-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N-cyclohexylpyridazin-3-amine: Similar in structure but with a pyridazine ring instead of a pyridine ring.

    6-Chloro-N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine: Another derivative with slight structural variations.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

6-chloro-N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C12H15ClN2/c13-12-7-6-11(9-15-12)14-8-10-4-2-1-3-5-10/h1-2,6-7,9-10,14H,3-5,8H2

InChI Key

VPBCXBVGCZEDFX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CNC2=CN=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.